molecular formula C54H59N3O12S2 B11834049 Bis-sulfone-PEG4-DBCO

Bis-sulfone-PEG4-DBCO

Cat. No.: B11834049
M. Wt: 1006.2 g/mol
InChI Key: ADIRLUISORIXON-UHFFFAOYSA-N
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Description

Bis-sulfone-PEG4-DBCO is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable conjugates without the need for copper catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-sulfone-PEG4-DBCO involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) backboneThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually purified using chromatographic techniques and characterized by spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: Bis-sulfone-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications .

Common Reagents and Conditions: The SPAAC reaction involving this compound typically uses azide-containing molecules as reactants. The reaction is carried out in aqueous or organic solvents at room temperature, without the need for copper catalysts .

Major Products Formed: The major products formed from the reaction of this compound with azide-containing molecules are stable triazole-linked conjugates. These conjugates are used in various applications, including drug delivery and molecular imaging .

Scientific Research Applications

Chemistry: In chemistry, Bis-sulfone-PEG4-DBCO is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .

Biology: In biological research, this compound is employed for site-specific labeling of biomolecules, such as proteins and nucleic acids. This enables the study of molecular interactions and cellular processes with high precision .

Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can achieve targeted delivery to specific cells or tissues, minimizing side effects and improving efficacy .

Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable conjugates makes it valuable for creating functionalized surfaces and nanostructures .

Mechanism of Action

Bis-sulfone-PEG4-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is highly specific and efficient, allowing for precise bioconjugation without affecting the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds:

  • Bis-sulfone-PEG4-NHS
  • Bis-sulfone-PEG4-Maleimide
  • Bis-sulfone-PEG4-Alkyne

Uniqueness: Compared to similar compounds, Bis-sulfone-PEG4-DBCO offers the advantage of copper-free click chemistry, which is particularly beneficial for biological applications where copper can be toxic. Additionally, the DBCO group provides higher reactivity and selectivity in the SPAAC reaction, making it a preferred choice for bioconjugation .

Properties

Molecular Formula

C54H59N3O12S2

Molecular Weight

1006.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide

InChI

InChI=1S/C54H59N3O12S2/c1-40-11-21-48(22-12-40)70(62,63)38-47(39-71(64,65)49-23-13-41(2)14-24-49)53(60)44-17-19-45(20-18-44)54(61)56-28-30-67-32-34-69-36-35-68-33-31-66-29-26-51(58)55-27-25-52(59)57-37-46-9-4-3-7-42(46)15-16-43-8-5-6-10-50(43)57/h3-14,17-24,47H,25-39H2,1-2H3,(H,55,58)(H,56,61)

InChI Key

ADIRLUISORIXON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

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